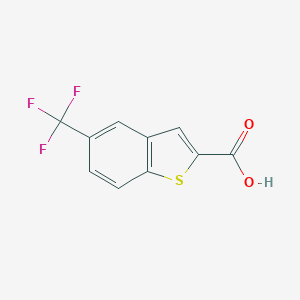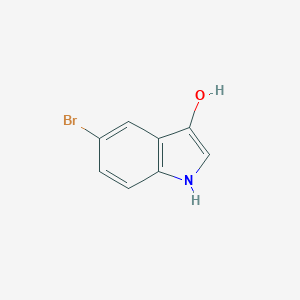
5-bromo-1H-indol-3-ol
Descripción general
Descripción
5-bromo-1H-indol-3-ol is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature . It is a member of the class of hydroxyindoles that is indoxyl carrying an additional bromo substituent at position 5 . It has a role as a chromogenic compound .
Synthesis Analysis
This compound can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Pd-catalyzed Sonogashira-heteroannulation. The Suzuki coupling method involves the reaction of 5-bromindole with phenylboronic acid in the presence of a palladium catalyst and a base.Molecular Structure Analysis
The molecular formula of this compound is C8H6BrNO . The molecular weight is 212.04300 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including this compound, are important types of molecules and natural products and play a main role in cell biology . They show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The molecular weight of this compound is 212.04300 . The exact mass is 210.96300 . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Producción biotecnológica
5-bromo-1H-indol-3-ol: es un derivado del indol, que tiene aplicaciones significativas en biotecnología. Los indoles se utilizan en la producción de compuestos naturales de sabor y fragancia en la industria alimentaria y la perfumería . La capacidad del compuesto para derivatizarse en varias formas halogenadas y oxigenadas amplía su utilidad en la creación de colorantes naturales y compuestos con potencial terapéutico .
Actividad antimicrobiana
La investigación ha indicado que This compound exhibe propiedades antibacterianas y antifúngicas. Esto lo convierte en un candidato para desarrollar nuevos agentes antimicrobianos que podrían usarse para tratar varias infecciones.
Propiedades antioxidantes
Los estudios sugieren que This compound tiene actividad de captura de radicales libres. Esta propiedad es valiosa en la industria farmacéutica, donde los antioxidantes se utilizan para proteger al cuerpo humano del estrés oxidativo y las enfermedades relacionadas.
Síntesis química
El compuesto sirve como intermedio en la síntesis química, particularmente en la formación de moléculas más complejas. Se han desarrollado rutas sintéticas eficientes para This compound, que son cruciales para su aplicación en varios campos científicos.
Análisis de la estructura molecular
Con su estructura bicíclica única que consiste en un anillo de benceno fusionado con un anillo de pirrol, This compound se utiliza en el análisis de la estructura molecular. Su carácter aromático y la presencia de grupos funcionales como átomos de hidroxilo y bromo lo convierten en un tema interesante para la investigación química.
Investigación bioquímica
This compound: se utiliza en la investigación bioquímica como sustrato para las enzimas. Por ejemplo, se puede utilizar en sistemas de detección del gen Lac en aplicaciones de inmunoblotting, inmunocitoquímica e histológica .
Safety and Hazards
When handling 5-bromo-1H-indol-3-ol, it is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors or mists, and ensure adequate ventilation . It is also recommended to avoid contact with skin, eyes, or clothing, and ingestion . If swallowed, immediate medical assistance is required .
Direcciones Futuras
Indole derivatives, including 5-bromo-1H-indol-3-ol, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, they can be used as precursors for the synthesis of various heterocyclic derivatives .
Mecanismo De Acción
Target of Action
5-Bromo-1H-indol-3-ol, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For example, indole is a signaling molecule produced by bacteria and plants, and it plays a role in various biological processes . Indole derivatives can also be involved in the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound are subjects of ongoing research.
Análisis Bioquímico
Biochemical Properties
5-Bromo-1H-indol-3-ol, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This property makes it a valuable tool in the development of new, useful derivatives. The compound’s interactions with enzymes, proteins, and other biomolecules are largely determined by its indole scaffold .
Cellular Effects
This compound has been found to demonstrate significant activity in cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is dependent on the specific cellular context and the presence of other interacting molecules.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine atom and hydroxyl group likely play key roles in these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . These studies can reveal any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This process could involve interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-bromo-1H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXRGISCDMNDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432198 | |
| Record name | 1H-Indol-3-ol, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114253-18-8 | |
| Record name | 1H-Indol-3-ol, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
![4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)](/img/structure/B180681.png)
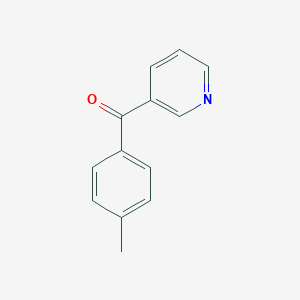
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)
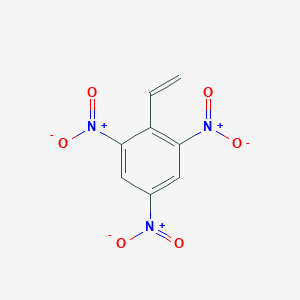

![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
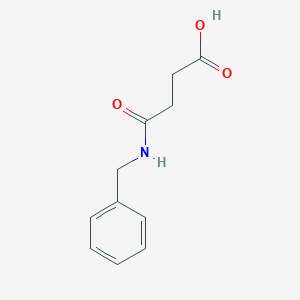

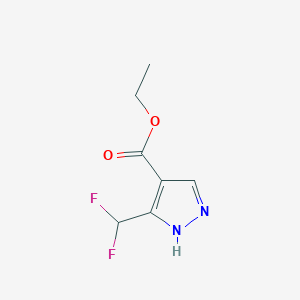
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)

